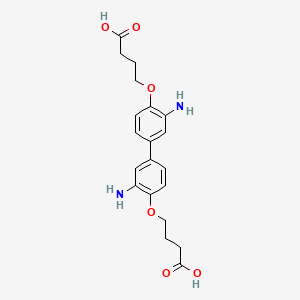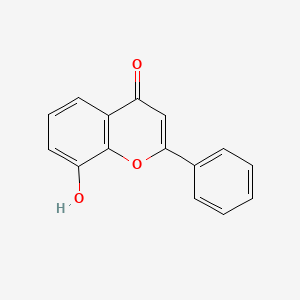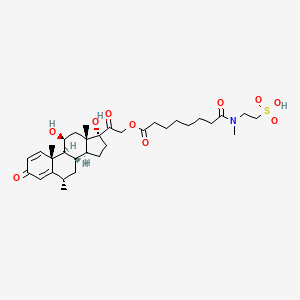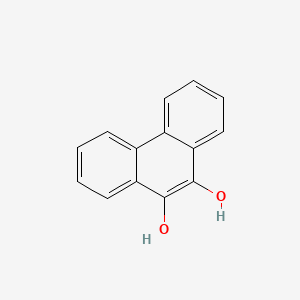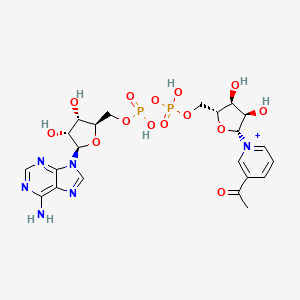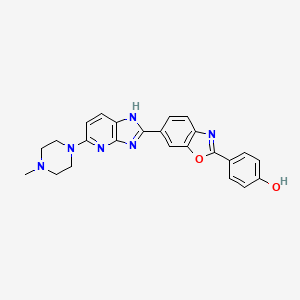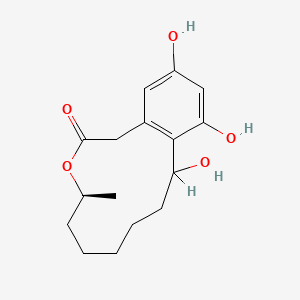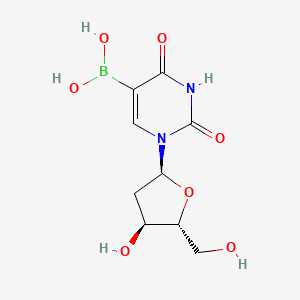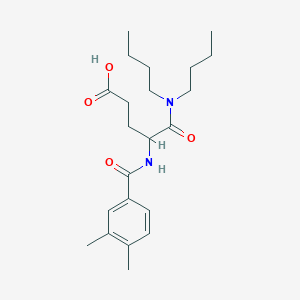![molecular formula C8H8BrN3 B1203761 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 41945-37-3](/img/structure/B1203761.png)
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
概要
説明
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 603605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Polyheterocyclic Compounds
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, has been used as a precursor for constructing new polyheterocyclic systems, leading to derivatives like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine. These synthesized compounds have shown potential antibacterial properties, indicating their utility in developing new antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Facile Preparation for Functionalization
A specific intermediate, 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine, has facilitated the direct functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, offering an improved method over previous techniques for incorporating diverse substituents. This advancement aids in the exploration of the chemical space around pyrazolo[1,5-a]pyrimidine cores, which is valuable for medicinal chemistry efforts (Catalano et al., 2015).
Analgesic and Anti-inflammatory Properties
The incorporation of a phenylsulfonyl moiety into pyrazolo[1,5-a]pyrimidine structures has led to compounds with notable analgesic and anti-inflammatory activities. This indicates the potential therapeutic applications of these derivatives in pain and inflammation management (Shaaban et al., 2008).
Structural Characterization
The synthesis of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines and their structural characterization through multinuclear NMR spectroscopy have contributed to a deeper understanding of the molecular architecture of these compounds. Such insights are crucial for the rational design of molecules with desired biological activities (Aggarwal et al., 2009).
Antiproliferative Agents
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antitumor activity against liver carcinoma cancer cell lines. Certain compounds exhibited promising activity, highlighting the potential of these molecules as antiproliferative agents in cancer therapy (Gomha, Zaki, & Abdelhamid, 2015).
Safety and Hazards
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidines (PPs) are a class of compounds that have been found to interact with various biological targets. The specific target can vary depending on the exact structure of the compound. Some PPs have been found to interact with GABA receptors, acting as nonbenzodiazepinoid antianxiety agents .
Mode of Action
The mode of action of PPs can vary depending on their specific structure and target. For example, if the target is a GABA receptor, the compound may act as an agonist, enhancing the effect of GABA and resulting in anxiolytic effects .
Biochemical Pathways
The biochemical pathways affected by PPs can vary depending on their specific target. If the target is a GABA receptor, the compound would affect the GABAergic pathway, which plays a key role in inhibitory neurotransmission in the central nervous system .
Result of Action
The molecular and cellular effects of PPs can vary depending on their specific target and mode of action. If the target is a GABA receptor, the compound could enhance inhibitory neurotransmission, resulting in anxiolytic effects .
生化学分析
Biochemical Properties
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes and proteins, influencing their function. For instance, this compound can form a carbanion through halogen-lithium exchange reactions, which then participates in electrophilic addition reactions . This interaction suggests that this compound can act as a substrate or inhibitor in enzymatic processes, potentially leading to the formation of new pharmacologically active derivatives .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of GABAergic agents, which are crucial for neurotransmission and exhibit sedative and anxiolytic activities . Additionally, its impact on gene expression can lead to changes in cellular metabolism, affecting the overall function of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The formation of a carbanion through halogen-lithium exchange reactions allows it to participate in electrophilic addition reactions, resulting in the formation of new compounds . These interactions can alter gene expression, further influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo unexpected transformations, leading to the formation of new reaction products . These transformations can affect the compound’s stability and its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anxiolytic activity, without significant adverse effects . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form a carbanion and participate in electrophilic addition reactions suggests its involvement in complex metabolic processes . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s activity, determining its effectiveness in modulating cellular processes .
特性
IUPAC Name |
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBXHOKESCXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194704 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41945-37-3 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
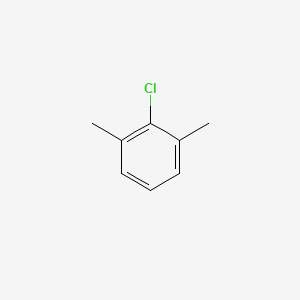
![2-[(4-chlorophenyl)methylideneamino]oxy-N,N-diethylethanamine](/img/structure/B1203684.png)
